Single-Dose CBLB612 Matches Four-Dose G-CSF Regimen for HSC Mobilization in Non-Human Primates
In a direct comparative study using Rhesus macaques, a single injection of CBLB612 produced hematopoietic progenitor cell mobilization that was comparable to four daily injections of G-CSF, the market-leading HSC stimulator [1]. This finding establishes CBLB612 as a single-dose alternative to the multi-day G-CSF regimen currently employed clinically for stem cell mobilization. The data demonstrate that CBLB612 achieves comparable pharmacodynamic efficacy with a substantially reduced dosing burden, a differentiation that carries both scientific and potential clinical procurement implications.
| Evidence Dimension | Hematopoietic progenitor cell mobilization efficacy |
|---|---|
| Target Compound Data | Comparable to four daily G-CSF injections |
| Comparator Or Baseline | G-CSF (four daily injections) |
| Quantified Difference | Comparable (non-inferior) efficacy achieved with single dose versus four doses |
| Conditions | Rhesus macaque model; single subcutaneous injection of CBLB612 versus four daily injections of G-CSF |
Why This Matters
This evidence supports procurement of CBLB612 for research protocols requiring simplified single-dose HSC mobilization that cannot be achieved with multi-dose G-CSF regimens.
- [1] Cleveland BioLabs Inc. Protectan CBLB612 Demonstrates Efficacy in Stimulating Proliferation and Mobilization of Bone Marrow Stem Cells in Primate Model. BioSpace, April 20, 2007. 'The effect of a single dose of CBLB612 on the proportion of hematopoietic progenitor cells in blood was comparable to that of four daily injections of G-CSF.' View Source
